molecular formula C8H5F3N2OS B13911839 7-(Trifluoromethoxy)benzo[d]thiazol-2-amine

7-(Trifluoromethoxy)benzo[d]thiazol-2-amine

Cat. No.: B13911839
M. Wt: 234.20 g/mol
InChI Key: NZQIJGFXZPVDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethoxy)benzo[d]thiazol-2-amine is a heterocyclic compound that features a benzothiazole ring substituted with a trifluoromethoxy group at the 7-position and an amino group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethoxy)benzo[d]thiazol-2-amine typically involves the cyclization of arylthiourea derivatives. One common method is the reaction of aniline derivatives with ammonium thiocyanate in the presence of sodium bromide as both an electrolyte and a brominating agent. This reaction is carried out at room temperature in isopropyl alcohol (i-PrOH) as a solvent, resulting in moderate to good yields .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Electrosynthesis is a preferred method due to its energy efficiency and environmentally benign nature. This process avoids the use of toxic and corrosive reagents like liquid bromine, making it safer and more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethoxy)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Trifluoromethoxy)benzo[d]thiazol-2-amine has diverse applications in scientific research:

Comparison with Similar Compounds

7-(Trifluoromethoxy)benzo[d]thiazol-2-amine can be compared with other benzothiazole derivatives:

    Riluzole: A neuroprotective drug used to treat ALS.

    Thioflavin-T: An amyloid imaging agent used in Alzheimer’s disease research.

    Ethoxzolamide: Used in the treatment of glaucoma.

List of Similar Compounds

  • Riluzole
  • Thioflavin-T
  • Ethoxzolamide
  • Halethazole
  • Dimazole
  • Phortress

Properties

Molecular Formula

C8H5F3N2OS

Molecular Weight

234.20 g/mol

IUPAC Name

7-(trifluoromethoxy)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-5-3-1-2-4-6(5)15-7(12)13-4/h1-3H,(H2,12,13)

InChI Key

NZQIJGFXZPVDOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)SC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.